molecular formula C30H34ClN7O10S2 B606585 Cefiderocol CAS No. 1225208-94-5

Cefiderocol

Número de catálogo: B606585
Número CAS: 1225208-94-5
Peso molecular: 752.2 g/mol
Clave InChI: DBPPRLRVDVJOCL-FQRUVTKNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cefiderocol is synthesized through a multi-step process involving the formation of a cephalosporin core and the attachment of a catechol-type siderophore moiety. The key steps include:

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Análisis De Reacciones Químicas

Biochemical Interaction with Pseudomonas aeruginosa PBP3

Cefiderocol reacts with penicillin-binding protein 3 (PBP3) in P. aeruginosa through a mechanism involving covalent binding and side-chain elimination. Kinetic studies reveal:

Compoundkinactk_{\text{inact}} (min⁻¹)KIK_I (µM)kcat/Kk_{\text{cat}}/K (µM⁻¹·min⁻¹)
This compound 7.3 ± 0.17.0 ± 0.13000 ± 200
Ceftazidime7.1 ± 0.16.6 ± 0.13400 ± 400

The reaction proceeds via C3 pyrrolidinium group elimination , forming a stable acyl-enzyme complex (Scheme 1) . Structural analysis shows:

  • Salt bridge interactions between this compound’s C7 oxime-carboxylic acid and Arg440 (2.6–3.4 Å) .
  • Hydrogen bonding with Thr438 and Glu242 stabilizes the β-lactam ring .
  • Unlike cefepime, this compound’s chlorocatechol side chain enhances siderophore-mediated uptake but does not directly participate in PBP3 binding .

Degradation Pathways and Metabolite Formation

This compound undergoes limited enzymatic degradation but forms stable metabolites in plasma:

MetabolitePlasma AUC Contribution (%)
This compound92.3
Pyrrolidine chlorobenzamide (PCBA)4.7
Minor metabolites< 2 each

PCBA arises from hydrolytic cleavage of the C3 side chain, a degradation pathway confirmed via 14C^{14}\text{C}-labelled studies . The terminal elimination half-life is 2–3 hours, with renal excretion as the primary route .

Analytical Characterization via LC-ITD-MS/MS

Chromatographic and mass spectrometric parameters for this compound analysis include:

Mass Transitions

AnalyteRetention Time (min)Precursor Ion (m/zm/z)Product Ion (m/zm/z)
This compound1.58752.1285.2
This compound-d121.58764.1297.3

Gradient Profile

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)
09550.5
25950.5

This method achieves baseline separation within 4 minutes, demonstrating this compound’s stability under acidic mobile phase conditions .This compound’s reactivity is defined by its targeted PBP3 binding, controlled degradation into PCBA, and robust analytical detectability. These properties underpin its clinical efficacy against multidrug-resistant Gram-negative pathogens.

Mecanismo De Acción

Cefiderocol is structurally and functionally similar to other cephalosporins, such as cefepime and ceftazidime, but with unique features:

Unique Features:

Comparación Con Compuestos Similares

Cefiderocol represents a significant advancement in the fight against multidrug-resistant bacterial infections, offering a unique mechanism of action and broad-spectrum efficacy. Its development and application continue to be a focus of scientific research and clinical practice.

Actividad Biológica

Cefiderocol, a novel siderophore cephalosporin, has emerged as a critical agent in the fight against multidrug-resistant (MDR) Gram-negative bacteria. Its unique mechanism of action, combined with its stability against various beta-lactamases, makes it a promising candidate for treating severe infections caused by resistant pathogens. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound operates through a unique mechanism that enhances its ability to penetrate the cell membranes of Gram-negative bacteria. It utilizes iron transport systems to gain entry into bacterial cells. By binding to ferric iron via its catechol moiety, this compound effectively mimics natural siderophores, allowing it to bypass typical resistance mechanisms employed by bacteria.

Antimicrobial Activity

This compound has demonstrated potent antimicrobial activity against a wide range of MDR Gram-negative pathogens. Below is a summary of its activity based on various studies:

PathogenMIC90 (mg/L)Comparison Antibiotics
Pseudomonas aeruginosa0.5Meropenem: 8, Ceftazidime: 4
Klebsiella pneumoniae1Meropenem: >16
Acinetobacter baumannii0.5Meropenem: >16
Enterobacter cloacae1Ceftazidime: >16

This compound consistently shows lower Minimum Inhibitory Concentration (MIC) values than comparator antibiotics across various studies, indicating its superior efficacy against resistant strains .

Efficacy Against Biofilms

One notable aspect of this compound's activity is its effectiveness against biofilms formed by MDR pathogens. A study reported that this compound achieved a 93% reduction in biofilm levels of Pseudomonas aeruginosa, significantly outperforming other antibiotics such as imipenem and tobramycin, which showed reductions between 49% and 82% . This characteristic is particularly advantageous in clinical settings where biofilm-associated infections are prevalent.

Case Study 1: Treatment of Invasive Infections

A clinical report highlighted the successful use of this compound as monotherapy for invasive infections caused by MDR Acinetobacter baumannii and Klebsiella pneumoniae. The study noted that patients exhibited significant clinical improvement and microbiological clearance post-treatment, underscoring this compound's potential as an effective treatment option for severe infections .

Case Study 2: Pharmacokinetics and Safety

In a pharmacokinetic study involving patients with complicated urinary tract infections, this compound demonstrated favorable pharmacokinetic properties that support its dosing regimen. The safety profile was consistent with prior studies, showing minimal adverse effects while effectively managing infections caused by carbapenem-resistant organisms .

Comparative Studies

Recent investigations have compared this compound's activity against various beta-lactamase producing strains. A study involving 189 non-fermentative Gram-negative bacteria found that this compound maintained potent activity against all tested strains, including those producing metallo-beta-lactamases (MBLs), where it exhibited MIC values significantly lower than those observed for other beta-lactams .

Propiedades

Key on ui mechanism of action

Cefiderocol acts by binding to and inhibiting penicillin-binding proteins (PBPs), preventing cell wall synthesis and ultimately causing death of the bacterial cell. Like other β-lactam antibiotics cefiderocol is able to enter bacterial cells via passive diffusion through porins. Unlike other β-lactams, cefiderocol contains a chlorocatechol group which allows it to chelate iron. Once bound to ferric iron cefiderocol is able to undergo active transport into bacterial cells through iron channels in the outer cell membrane such as those encoded by the *cirA* and *fiu* genes in *E. coli* or the *PiuA* gene in *P. aeruginosa*. Once inside the cell, cefiderocol binds to and inhibits PBP3 with high affinity thereby preventing the linking of peptodoglycan layers via the pentapeptide bridge. PBP1a, 1b, 2,and 4 are also bound and inhibited by cefiderocol but with a lesser potency than PBP3 and are therefore expected to contribute less to its antibacterial effect.

Número CAS

1225208-94-5

Fórmula molecular

C30H34ClN7O10S2

Peso molecular

752.2 g/mol

Nombre IUPAC

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[1-[2-[(2-chloro-3,4-dihydroxybenzoyl)amino]ethyl]pyrrolidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C30H34ClN7O10S2/c1-30(2,28(46)47)48-36-19(16-13-50-29(32)34-16)24(42)35-20-25(43)37-21(27(44)45)14(12-49-26(20)37)11-38(8-3-4-9-38)10-7-33-23(41)15-5-6-17(39)22(40)18(15)31/h5-6,13,20,26H,3-4,7-12H2,1-2H3,(H7-,32,33,34,35,36,39,40,41,42,44,45,46,47)/t20-,26-/m1/s1

Clave InChI

DBPPRLRVDVJOCL-FQRUVTKNSA-N

SMILES

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)O)Cl)C(=O)[O-]

SMILES isomérico

CC(C)(C(=O)O)O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)O)Cl)C(=O)[O-]

SMILES canónico

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)O)Cl)C(=O)[O-]

Apariencia

Solid powder

Pureza

>95% (or refer to the Certificate of Analysis5

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO, not in water

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

S-649266;  S 649266;  S649266;  GSK2696266D;  GSK-2696266D;  GSK 2696266D;  S-649266D;  S 649266D;  S649266D;  Cefiderocol;  Fetroja.

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.